molecular formula C10H11N3O2 B13273733 2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol

2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol

Cat. No.: B13273733
M. Wt: 205.21 g/mol
InChI Key: ZNFHATFQCLOCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with an oxolan-3-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable oxolane derivative in the presence of a base. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound may be explored for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines:

    Pyrazolo[3,4-d]pyrimidines:

Uniqueness

2-(Oxolan-3-yl)pyrazolo[1,5-a]pyrazin-4-ol is unique due to the presence of the oxolan-3-yl substituent, which may impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(oxolan-3-yl)-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C10H11N3O2/c14-10-9-5-8(7-1-4-15-6-7)12-13(9)3-2-11-10/h2-3,5,7H,1,4,6H2,(H,11,14)

InChI Key

ZNFHATFQCLOCLB-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NN3C=CNC(=O)C3=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.